molecular formula C14H18O2 B3331497 Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate CAS No. 84001-90-1

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Cat. No.: B3331497
CAS No.: 84001-90-1
M. Wt: 218.29 g/mol
InChI Key: QTLOYKCWYODNOC-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is a liquid at room temperature . Its boiling point is 142°C at 1 mmHg .

Scientific Research Applications

Non-Hydrogen Bonding Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds have been studied for their unique non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in their crystal packing structures. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of distinct molecular arrangements like zigzag double-ribbons and 1-D double-columns, demonstrating the compound's relevance in understanding molecular self-assembly and crystalline organization (Zhang et al., 2011). Additionally, an unusual C⋯π interaction of non-hydrogen bond type has been identified, highlighting its scarcity and the role of electrostatic interactions in molecular structure (Zhang et al., 2012).

Antibacterial Activity

Studies on methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate derivatives have shown promising antibacterial activity, suggesting potential applications in developing new antibacterial agents. These findings are supported by satisfactory elemental analysis and structural confirmation through spectroscopy, indicating the utility of ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate derivatives in medicinal chemistry (Gangana et al., 2014).

Sequential Hydrogenation Processes

Research into the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoates has led to highly enantioselective processes for producing ethyl 2-hydroxy-4-arylbutyrates. This sequential hydrogenation of CO and CC bonds, sensitive to reaction temperatures, provides insights into asymmetric synthesis and catalysis, with potential implications for pharmaceutical synthesis (Meng et al., 2008).

Molecular Docking and Inhibitory Activity

Molecular docking studies of certain this compound derivatives have suggested inhibitory activity against specific enzymes, indicating their potential as drug candidates. These studies, combined with NMR, NLO, HOMO-LUMO analysis, and vibrational spectroscopy, provide a comprehensive understanding of the molecular properties and biological activities of these compounds, offering a basis for their application in drug development (Mary et al., 2015).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is not available, similar compounds have been labeled with hazard statements such as H302, H312, and H332, indicating that they may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLOYKCWYODNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737445
Record name Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84001-90-1
Record name Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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